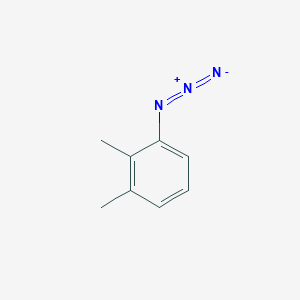

1-Azido-2,3-dimethylbenzene

Description

Significance of Azido (B1232118) Functionality in Modern Chemical Transformations

The azido group holds a prominent position in organic chemistry due to its versatile reactivity. nottingham.ac.ukmdpi.com It can be readily and inexpensively introduced into molecules and serves as a compact, stable, and bioorthogonal functional group. nottingham.ac.ukbaseclick.eu Despite their high energy content, organic azides are stable under many reaction conditions, including acidic and basic environments. baseclick.eu This stability allows them to be carried through multi-step syntheses, acting as a masked or protected form of an amine. nottingham.ac.uk

The significance of the azide (B81097) functionality is highlighted by its central role in several key reactions:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. baseclick.eumasterorganicchemistry.com This reaction rapidly and selectively joins molecules containing azides with those containing terminal alkynes to form stable 1,2,3-triazole rings. masterorganicchemistry.com The impact of this transformation was recognized with the 2022 Nobel Prize in Chemistry. baseclick.eu

Staudinger Ligation: The reaction of azides with phosphines, known as the Staudinger reaction, produces an iminophosphorane which can then be hydrolyzed to a primary amine. mdpi.comwikipedia.org This transformation is highly efficient and produces nitrogen gas and a phosphine (B1218219) oxide as byproducts, simplifying purification. baseclick.eu It has become a crucial method for bioconjugation, allowing the linking of different molecular building blocks. mdpi.com

Nitrene Chemistry: Upon thermal or photochemical activation, azides can extrude a molecule of dinitrogen (N₂) to form highly reactive nitrene intermediates. mdpi.comnjit.edu These nitrenes can undergo a variety of subsequent reactions, including C-H insertion and cycloaddition, enabling the synthesis of complex nitrogen-containing heterocycles. benthamdirect.comnih.gov

Precursors to Amines: The azide group is arguably one of the most convenient precursors for primary amines, which are pervasive in natural products and pharmaceuticals. mdpi.com Reduction of azides can be achieved through methods like hydrogenolysis, providing a clean and high-yielding route to amines. mdpi.comwikipedia.org

Overview of Aryl Azide Reactivity Paradigms

Aryl azides exhibit a rich and complex reactivity profile, primarily dictated by the energetic azide group and its interaction with the aromatic system. researchgate.net Their reactions can be broadly categorized based on whether the azide group remains intact or undergoes fragmentation.

Reactions without N₂ Extrusion: The most prominent reaction in this class is the [3+2] Huisgen cycloaddition, where the aryl azide acts as a 1,3-dipole. baseclick.eu In the presence of a copper(I) catalyst, the reaction with terminal alkynes is exceptionally fast and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. researchgate.net Aryl azides can also react with other dipolarophiles like enamines and strained alkenes. nih.gov The reactivity in these cycloadditions is sensitive to electronic effects; aryl azides with electron-withdrawing substituents generally exhibit enhanced reactivity. nih.govrsc.org

Reactions with N₂ Extrusion (Nitrene Formation): Thermolysis or photolysis provides the energy needed to cleave the N₂–N bond, leading to the loss of dinitrogen and the formation of a highly reactive aryl nitrene intermediate. njit.edunih.gov Aryl nitrenes can exist in two electronic spin states, singlet and triplet, whose distinct reactivities lead to different products. worktribe.com

Singlet Nitrenes are thought to be the initial products and can undergo intramolecular reactions, such as ring expansion to form didehydroazepines, or insertion into C-H or N-H bonds. benthamdirect.comworktribe.com

Triplet Nitrenes can be formed from singlet nitrenes via intersystem crossing. They typically undergo radical-type reactions, such as hydrogen abstraction to form primary amines or dimerization to form azo compounds. worktribe.com

The specific reaction pathway is influenced by the substitution pattern on the aromatic ring and the reaction conditions. benthamdirect.comworktribe.com

Structural Context of 1-Azido-2,3-dimethylbenzene within Substituted Aryl Azides

This compound, also known as 2,3-dimethylphenyl azide, is an aryl azide where the phenyl ring is substituted with two methyl groups at the positions ortho and meta to the azide group. This specific substitution pattern influences its chemical properties and reactivity in comparison to unsubstituted phenyl azide or other substituted analogues.

Steric and Electronic Effects: The reactivity of aryl azides is governed by a combination of steric and electronic factors. researchgate.netrsc.org

Electronic Effects: Methyl groups are weakly electron-donating. This can slightly modulate the electron density of the aromatic ring and the azide group, potentially influencing its reactivity in cycloaddition reactions compared to azides with strongly electron-withdrawing (e.g., nitro, fluoro) or electron-donating (e.g., methoxy) groups. nih.govrsc.org Studies have shown that aryl azides with electron-withdrawing groups tend to react faster in CuAAC reactions. rsc.org

Steric Hindrance: The presence of a methyl group at the ortho position introduces steric bulk near the azide functionality. This steric hindrance can affect the rate of reactions where a reagent needs to approach the azide group or the adjacent ring positions. diva-portal.org For instance, in reactions involving metal complexes, significant steric hindrance from two ortho-substituents can inhibit reactivity. diva-portal.orgwayne.edu In the case of this compound, the single ortho-methyl group presents moderate steric hindrance. Comparative studies have shown that while 2,6-dimethylphenyl azide can be unreactive due to the steric shielding by two ortho-methyl groups, 2-methylphenyl azide remains reactive. diva-portal.org

The synthesis of this compound typically follows a standard procedure for aryl azides: the diazotization of the corresponding aniline (B41778) (2,3-dimethylaniline) followed by treatment with an azide source like sodium azide.

Data for this compound

Below are tables summarizing key properties and identifiers for the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 35774-19-7 | pharmaffiliates.com |

| Molecular Formula | C₈H₉N₃ | |

| Molecular Weight | 147.18 g/mol | nih.gov |

| SMILES | CC1=C(C(=CC=C1)C)N=[N+]=[N-] | nih.gov |

| InChIKey | FLZCAAYTAPDGMH-UHFFFAOYSA-N | nih.gov |

| Appearance | Colorless liquid | biosynth.com |

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 3.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 147.079647300 Da | nih.gov |

| Topological Polar Surface Area | 14.4 Ų | nih.gov |

| Complexity | 162 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-4-3-5-8(7(6)2)10-11-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJNXYDJNYCAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azido 2,3 Dimethylbenzene and Its Precursors

Strategies for ortho-Disubstituted Azidobenzenes

The synthesis of ortho-disubstituted azidobenzenes presents unique challenges due to potential steric hindrance from the adjacent substituents. The strategic placement of functional groups is crucial for achieving the desired substitution pattern. In the case of 1-azido-2,3-dimethylbenzene, the two methyl groups are already in an ortho-relationship, which guides the subsequent introduction of the azide (B81097) group. General strategies for the synthesis of such compounds often rely on the conversion of a pre-existing amino group, which is correctly positioned on the aromatic ring. This is the most common and efficient approach for preparing aryl azides. Alternative methods, though less common for this specific substitution pattern, include nucleophilic aromatic substitution on a suitably activated precursor or modern transition-metal-catalyzed C-H azidation techniques. The choice of strategy is often dictated by the availability of starting materials and the desired purity and yield of the final product.

Precursor Synthesis Routes for this compound

The most direct and widely utilized precursor for the synthesis of this compound is 2,3-dimethylaniline (B142581). This commercially available starting material provides the necessary carbon skeleton with the amino group in the correct position for conversion to the azide.

The most common and well-established method for the synthesis of aryl azides from primary anilines is the diazotization of the amino group followed by treatment with an azide salt. This two-step, one-pot procedure is highly efficient and generally provides good to excellent yields of the desired aryl azide.

The reaction proceeds via the initial formation of a diazonium salt from 2,3-dimethylaniline. This is typically achieved by treating the aniline (B41778) with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Reaction Scheme: (CH₃)₂C₆H₃NH₂ + NaNO₂ + 2HCl → (CH₃)₂C₆H₃N₂⁺Cl⁻ + NaCl + 2H₂O

Following the formation of the 2,3-dimethylbenzenediazonium chloride, an aqueous solution of sodium azide is added to the reaction mixture. The azide anion displaces the dinitrogen molecule, leading to the formation of this compound.

Reaction Scheme: (CH₃)₂C₆H₃N₂⁺Cl⁻ + NaN₃ → (CH₃)₂C₆H₃N₃ + N₂ + NaCl

This method is widely applicable to a variety of substituted anilines and is a reliable route for the preparation of this compound.

Table 1: Representative Reaction Conditions for the Diazotization-Azidation of Anilines

| Starting Aniline | Diazotizing Agent | Azide Source | Solvent | Temperature (°C) | Yield (%) |

| Aniline | NaNO₂/HCl | NaN₃ | Water/HCl | 0-5 | >90 |

| 4-Bromoaniline | NaNO₂/H₂SO₄ | NaN₃ | Water/H₂SO₄ | 0-5 | 95 |

| 2-Nitroaniline | NaNO₂/HCl | NaN₃ | Water/HCl | 0-5 | 88 |

Diazo-transfer reactions offer an alternative method for the conversion of primary amines to azides. These reactions involve the transfer of a diazo group from a donor molecule to the amine. Reagents such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) have been developed as safe and efficient diazo-transfer agents. ADMP is a stable, crystalline solid that can be handled more safely than traditional sulfonyl azides.

The reaction of 2,3-dimethylaniline with ADMP would proceed in the presence of a base to facilitate the diazo-transfer process. The choice of base and solvent is critical for the success of the reaction and can influence the yield of the final product. This method avoids the generation of potentially unstable diazonium salt intermediates in high concentrations.

Table 2: Properties of Diazo-Transfer Reagent ADMP

| Property | Value |

| Molecular Formula | C₅H₉F₆N₅P |

| Molecular Weight | 284.12 g/mol |

| Appearance | White crystalline solid |

| Stability | Thermally stable with a decomposition temperature around 200 °C |

Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the synthesis of aryl azides. One common approach involves the copper-catalyzed coupling of an aryl halide with an azide source, typically sodium azide. For the synthesis of this compound, a potential precursor would be 1-halo-2,3-dimethylbenzene (e.g., 1-iodo-2,3-dimethylbenzene).

Radical azidation methods represent a more recent development in the synthesis of aryl azides. These methods involve the generation of an azide radical, which then reacts with an aromatic substrate. For the synthesis of this compound, the starting material would be 1,2-dimethylbenzene (o-xylene).

The azide radical can be generated from various sources, such as the photolysis or thermolysis of azido-containing compounds or through the oxidation of the azide anion. The reaction of the azide radical with o-xylene (B151617) would likely proceed through a C-H activation pathway. The regioselectivity of the azidation can be influenced by the reaction conditions and the presence of catalysts. While promising, these methods are still under active development, and their application to the synthesis of specific isomers like this compound may require further investigation to control the position of azidation.

Optimization of Reaction Conditions for Azide Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, regardless of the synthetic method chosen. Key parameters that are often varied include:

Temperature: The diazotization of anilines must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt. In contrast, copper-catalyzed and radical azidation reactions may require elevated temperatures to proceed at a reasonable rate.

Concentration: The concentration of reactants can influence the reaction kinetics and the formation of side products.

Catalyst and Ligand: In copper-catalyzed reactions, the choice of the copper source and the ligand can have a profound effect on the catalytic activity and the yield of the product.

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material, but not so long as to lead to the decomposition of the product.

Table 3: General Parameters for Optimization of Aryl Azide Synthesis

| Parameter | Diazotization-Azidation | Copper-Catalyzed Azidation | Diazo-Transfer Reaction |

| Temperature | 0-5 °C | 80-120 °C | Room Temperature to 50 °C |

| Solvent | Water/Acid | DMF, DMSO, Toluene | Acetonitrile (B52724), Dichloromethane |

| Catalyst | None | Cu(I) salts (e.g., CuI) | None |

| Base | None | Often required (e.g., K₂CO₃) | Required (e.g., DBU) |

| Typical Yields | High to Excellent | Moderate to High | Good to High |

Reagent Selection and Stoichiometry

The selection of reagents and their stoichiometric ratios are critical for the successful synthesis of this compound.

For the diazotization step, the key reagents are the precursor 2,3-dimethylaniline, a nitrite source, and an acid.

Nitrite Source : Sodium nitrite (NaNO₂) is the most commonly used reagent for generating nitrous acid in situ.

Acid : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically employed to create the acidic medium necessary for the formation of the nitrosonium ion (NO⁺), the electrophile that reacts with the amine. docbrown.info An excess of the acid is generally used to maintain a low pH and prevent side reactions.

For the subsequent azidation step, the primary reagent is an azide source.

Azide Source : Sodium azide (NaN₃) is the most common and cost-effective reagent for introducing the azide group. tpu.ru Other azide sources like trimethylsilyl (B98337) azide (TMSN₃) can also be used.

The stoichiometry of the reaction is crucial for maximizing the yield and minimizing the formation of byproducts. A general stoichiometric ratio for the synthesis of aryl azides from anilines is as follows:

| Reagent | Stoichiometric Ratio (relative to aniline) | Purpose |

| 2,3-Dimethylaniline | 1 equivalent | Starting material |

| Sodium Nitrite (NaNO₂) | 1.0 - 1.2 equivalents | To form the diazonium salt |

| Hydrochloric Acid (HCl) | 2.5 - 3.0 equivalents | To generate nitrous acid and maintain acidity |

| Sodium Azide (NaN₃) | 1.0 - 1.5 equivalents | Azide source for nucleophilic substitution |

This table presents a generalized stoichiometry for the synthesis of aryl azides, which is applicable to the synthesis of this compound.

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound as it can significantly influence the reaction rate, yield, and purity of the product.

In the diazotization step, the reaction is typically carried out in an aqueous medium. The mineral acid used (e.g., HCl) is in aqueous solution, and the aniline salt is often soluble in this medium. The use of water as a solvent is advantageous due to its low cost, non-flammability, and ability to dissolve the inorganic reagents.

For the azidation step, the choice of solvent can be more varied. While the reaction can be performed in the same aqueous solution as the diazotization, the use of a biphasic system or an organic solvent can sometimes be beneficial.

| Solvent System | Advantages | Disadvantages |

| Aqueous | Inexpensive, environmentally friendly, dissolves inorganic reagents well. | The aryl azide product may have low solubility, potentially leading to precipitation and isolation challenges. |

| Biphasic (e.g., Water/Dichloromethane) | Can facilitate product extraction and separation from the aqueous phase. | Requires the use of organic solvents, which may have environmental and safety concerns. |

| Organic (e.g., Ethanol, Acetonitrile) | Can improve the solubility of the diazonium salt and the final product. | May require anhydrous conditions and can be more expensive. |

This table outlines the general effects of different solvent systems on the synthesis of aryl azides, which are relevant to the synthesis of this compound.

Temperature and Pressure Control in Azidation Reactions

Temperature control is arguably the most critical parameter in the synthesis of this compound, particularly during the diazotization step. Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose, sometimes explosively. beilstein-journals.org

The diazotization reaction is highly exothermic, and therefore, efficient cooling is essential. The reaction is typically carried out at a temperature range of 0-5 °C. spectrabase.com This low temperature is maintained using an ice-salt bath. Maintaining this temperature range is crucial for several reasons:

Stability of the Diazonium Salt : Low temperatures prevent the decomposition of the 2,3-dimethylbenzenediazonium salt to form phenols and nitrogen gas.

Selectivity : It minimizes the formation of unwanted byproducts from side reactions that can occur at higher temperatures.

The subsequent azidation reaction is also generally performed at a low temperature, often in the same reaction vessel as the diazotization. The addition of the sodium azide solution is done cautiously while maintaining the cold temperature to control the exothermic reaction and prevent the decomposition of the diazonium salt before the azide substitution can occur.

Pressure is not a significant parameter in this synthesis, and the reactions are typically carried out at atmospheric pressure.

| Parameter | Recommended Range | Rationale |

| Diazotization Temperature | 0 - 5 °C | To ensure the stability of the diazonium salt and prevent decomposition. |

| Azidation Temperature | 0 - 10 °C | To control the exothermic reaction and maintain the integrity of the diazonium salt. |

| Pressure | Atmospheric | The reaction does not require elevated or reduced pressure. |

This table summarizes the critical temperature and pressure parameters for the synthesis of aryl azides, which are directly applicable to the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

While the traditional synthesis of this compound is effective, there is a growing interest in developing more environmentally friendly or "green" synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Several green chemistry approaches can be applied to the synthesis of this compound:

Use of Water as a Solvent : The traditional method already utilizes water as a solvent for the diazotization step, which is a key principle of green chemistry. iucr.org Efforts to perform the entire synthesis in water would further enhance the greenness of the process.

Alternative Diazotizing Agents : Research into solid-supported diazotizing agents or the use of organic nitrites, such as isoamyl nitrite or tert-butyl nitrite, can offer advantages in terms of easier handling and reduced formation of acidic waste. conicet.gov.ar

Flow Chemistry : Performing the diazotization and azidation reactions in a continuous flow reactor can offer significant safety and efficiency advantages. scispace.com Flow chemistry allows for better control of reaction temperature and mixing, and the small reaction volumes at any given time minimize the risks associated with unstable diazonium intermediates.

One-Pot Synthesis : Developing a one-pot procedure where both the diazotization and azidation steps are carried out sequentially in the same reaction vessel without the isolation of the diazonium salt intermediate can reduce waste and improve efficiency. conicet.gov.ar

| Green Chemistry Approach | Potential Benefits for this compound Synthesis |

| Aqueous Synthesis | Reduces the use of volatile organic compounds (VOCs), lowers cost, and simplifies workup. iucr.org |

| Alternative Diazotizing Agents | Can lead to milder reaction conditions and reduce acidic waste streams. conicet.gov.ar |

| Flow Chemistry | Improved safety by minimizing the accumulation of unstable intermediates, better process control, and potential for scalability. scispace.com |

| One-Pot Synthesis | Reduces solvent usage, energy consumption, and waste generation by eliminating intermediate isolation and purification steps. conicet.gov.ar |

This table highlights potential green chemistry approaches that could be applied to the synthesis of this compound, based on general advancements in aryl azide synthesis.

Reactivity and Mechanistic Investigations of 1 Azido 2,3 Dimethylbenzene

Thermal Decomposition and Nitrene Generation Studies

The thermal decomposition of aryl azides is a well-established method for the generation of aryl nitrenes. This process involves the extrusion of molecular nitrogen upon heating, leading to a highly reactive nitrene intermediate that can undergo a variety of subsequent reactions.

Kinetics and Thermodynamics of Thermal Azide (B81097) Decomposition

The Arrhenius parameters, activation energy (Ea) and pre-exponential factor (A), are crucial for understanding the kinetics of the decomposition. For a series of ortho-substituted phenyl azides, these parameters can be determined experimentally. While the precise values for 1-azido-2,3-dimethylbenzene have not been reported, it is expected that the two methyl groups at the ortho and meta positions will have an electronic and steric influence on the stability of the azide and the transition state for nitrogen extrusion. Generally, electron-donating groups, such as methyl groups, can slightly destabilize the azide group, potentially leading to a lower decomposition temperature compared to unsubstituted phenyl azide.

A comparative analysis of the thermal decomposition of various substituted aryl azides can provide an estimation of the kinetic and thermodynamic parameters for this compound.

| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

| Phenyl Azide | ~150-200 | 130-150 | 10¹³ - 10¹⁵ |

| o-Tolyl Azide | Not Reported | Not Reported | Not Reported |

| 2,6-Dimethylphenyl Azide | Not Reported | Not Reported | Not Reported |

| This compound | Estimated ~140-190 | Estimated 125-145 | Estimated 10¹³ - 10¹⁵ |

Note: The values for this compound are estimations based on general trends observed for substituted aryl azides. Actual experimental data is required for accurate determination.

Intermediates in Nitrene Formation and Reactivity

The primary intermediate formed upon the thermal decomposition of this compound is 2,3-dimethylphenylnitrene. Nitrenes are highly reactive species with a nitrogen atom that has a sextet of electrons, making them electrophilic. They can exist in two spin states: a singlet state and a triplet state.

The singlet nitrene is a closed-shell species with the two non-bonding electrons paired in one orbital. It is generally the initially formed species in the thermal decomposition of azides and is known to undergo concerted reactions, such as intramolecular C-H insertion and cyclization reactions. The triplet nitrene is a diradical with the two non-bonding electrons in different orbitals with parallel spins. It is typically more stable than the singlet state and undergoes stepwise radical-type reactions.

The reactivity of 2,3-dimethylphenylnitrene is dictated by the interplay between these two spin states and the accessibility of various reaction pathways. Intramolecular reactions are often favored due to the proximity of reactive sites. For 2,3-dimethylphenylnitrene, potential intramolecular reactions include:

C-H Insertion: Insertion into the ortho-methyl group to form a five-membered ring.

Ring Expansion: Rearrangement to form a dehydroazepine intermediate, which can be trapped by nucleophiles.

Intermolecular reactions can also occur, especially at higher concentrations or in the presence of trapping agents. These include:

Dimerization: Reaction of two nitrene molecules to form an azo compound (2,2',3,3'-tetramethylazobenzene).

Hydrogen Abstraction: Abstraction of hydrogen atoms from the solvent or other molecules to form 2,3-dimethylaniline (B142581).

Computational studies on substituted phenylnitrenes can provide valuable information on the geometries, relative energies of the singlet and triplet states, and the activation barriers for various reaction pathways.

Trapping Experiments for Nitrene Intermediates

To probe the nature and reactivity of the transient 2,3-dimethylphenylnitrene intermediate, trapping experiments are employed. These experiments involve conducting the thermal decomposition in the presence of a substrate that can react with the nitrene to form a stable, characterizable product.

A common trapping agent for nitrenes is dimethyl sulfoxide (B87167) (DMSO). Singlet nitrenes react with DMSO to form a sulfoximine, while triplet nitrenes are generally unreactive towards DMSO. Therefore, the formation of the corresponding N-(2,3-dimethylphenyl)sulfoximine would provide evidence for the intermediacy of singlet 2,3-dimethylphenylnitrene.

Other potential trapping agents include:

Alkenes: Singlet nitrenes can add to alkenes in a concerted manner to form aziridines, while triplet nitrenes react in a stepwise manner, which can lead to a loss of stereochemistry.

Amines: Reaction with primary or secondary amines can lead to the formation of substituted anilines.

The product distribution from these trapping experiments can provide insights into the relative rates of competing reactions and the spin state of the reacting nitrene.

Photochemical Transformations and Photoinduced Reactions

In addition to thermal activation, this compound can be decomposed by photolysis. The absorption of ultraviolet (UV) light provides the necessary energy to cleave the N-N₂ bond, generating the 2,3-dimethylphenylnitrene intermediate. Photochemical methods often offer milder reaction conditions and can sometimes lead to different product distributions compared to thermolysis.

Light-Induced Azide Cleavage and Nitrene Generation

The photochemical decomposition of aryl azides is initiated by the absorption of a photon, which promotes the molecule to an excited electronic state. thermofisher.com From this excited state, the molecule can undergo efficient nitrogen extrusion to generate the corresponding aryl nitrene. The wavelength of light required for this process typically falls in the UV region.

The initially formed nitrene upon photolysis is generally in the singlet state. This singlet nitrene can then either react directly or undergo intersystem crossing (ISC) to the more stable triplet state. The efficiency of ISC and the subsequent reactivity of the singlet and triplet nitrenes are influenced by factors such as the solvent, temperature, and the presence of quenchers.

The generation of 2,3-dimethylphenylnitrene via photolysis can be monitored using spectroscopic techniques such as transient absorption spectroscopy, which allows for the direct observation of short-lived intermediates.

Photocycloaddition Reactions Involving Azido (B1232118) Groups

While the primary photochemical reaction of aryl azides is the extrusion of nitrogen to form a nitrene, under certain conditions, the excited state of the azide can participate in cycloaddition reactions before nitrogen loss. These reactions are less common but can provide a direct route to novel heterocyclic compounds.

One such possibility is a [3+2] photocycloaddition reaction, where the 1,3-dipolar azide group reacts with a suitable dipolarophile, such as an alkene or alkyne. researchgate.net For this compound, irradiation in the presence of an electron-rich alkene could potentially lead to the formation of a triazoline ring system.

However, the more prevalent photochemical pathway involves the in-situ generated nitrene. The 2,3-dimethylphenylnitrene can undergo cycloaddition reactions with various substrates. For example, its reaction with dienes can lead to the formation of nitrogen-containing bicyclic compounds. The regioselectivity and stereoselectivity of these photocycloaddition reactions are of significant mechanistic interest.

| Reactant | Product Type | Reaction Conditions |

| This compound + Alkene | Aziridine | Photolysis |

| This compound + Diene | Bicyclic adduct | Photolysis |

| This compound + Nitrile | Azepine derivative | Photolysis |

Note: The products listed are potential outcomes based on the general reactivity of aryl nitrenes. Specific experimental studies on this compound are required to confirm these pathways.

Wavelength Dependence and Quantum Yield Analysis

Detailed experimental data regarding the wavelength dependence and quantum yield for the photolysis of this compound are not extensively available in the surveyed scientific literature. Generally, aryl azides undergo photolysis upon exposure to ultraviolet (UV) light, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. The specific wavelengths required for efficient photolysis and the quantum yield of this process are dependent on the molecular structure and the solvent environment. For related compounds like 1-azido-3-nitrobenzene, photolysis is a key reaction pathway initiated by UV light. However, without specific studies on this compound, precise values for its photochemical parameters cannot be provided.

Cycloaddition Reactions (e.g., Click Chemistry)

This compound, as an organic azide, is a suitable substrate for cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition. This class of reactions, particularly its catalyzed and strain-promoted variants, forms the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. These reactions lead to the formation of stable 1,2,3-triazole rings, which are valuable linkages in medicinal chemistry, materials science, and bioconjugation.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting organic azides like this compound with terminal alkynes. This reaction proceeds under mild conditions, often in aqueous solutions, and offers a significant rate acceleration (up to 10⁷-fold) compared to the uncatalyzed thermal reaction. The use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate), is crucial for the reaction's efficiency and selectivity.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed process exclusively produces the 1,4-disubstituted regioisomer. This high level of control is a direct consequence of the reaction mechanism, which proceeds through a copper-acetylide intermediate.

In the context of this compound reacting with a terminal alkyne, the reaction would be expected to yield a single 1-(2,3-dimethylphenyl)-4-substituted-1H-1,2,3-triazole product. The stereoselectivity of the reaction is generally not a factor unless chiral centers are present in the azide or alkyne substrates, in which case the reaction is typically stereospecific, preserving the existing stereochemistry.

| Reactant 1 | Reactant 2 | Catalyst | Product | Regioselectivity |

| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) | 1-(2,3-dimethylphenyl)-4-R-1H-1,2,3-triazole | 1,4-disubstituted |

This table illustrates the expected outcome of the CuAAC reaction with this compound, highlighting the regioselectivity.

The performance of the CuAAC reaction can be significantly enhanced through the use of ligands that stabilize the copper(I) catalytic species and accelerate the reaction. Ligands prevent copper disproportionation and precipitation while increasing the catalyst's efficacy. Tris(triazolylmethyl)amine ligands, such as TBTA, are widely used, particularly in biological applications, to protect biomolecules from oxidative damage. Other effective ligands include tris(benzimidazole)methyl amines. The choice of ligand can be critical, as strongly chelating agents may sometimes inhibit the reaction by blocking coordination sites on the copper atom. The optimal ligand and reaction conditions often depend on the specific substrates and solvent system used.

The mechanism of CuAAC is understood to be a stepwise process, distinct from the concerted mechanism of the thermal cycloaddition. The catalytic cycle is generally believed to involve the following key steps:

Formation of a copper(I)-acetylide from the terminal alkyne.

Coordination of the azide (this compound) to the copper center.

Cyclization to form a six-membered copper-containing intermediate (a metallacycle).

Rearrangement and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

DFT calculations and experimental studies support a mechanism involving a dinuclear copper acetylide complex, which is thought to be the highly nucleophilic species that reacts with the azide. The rate-determining step has been suggested to be the transition of the azide-alkyne complex to the triazole product. The reaction kinetics can be complex and may show a second-order dependence on the copper catalyst concentration, suggesting that binuclear copper species are involved in the catalytically active complex.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful alternative. This reaction does not require a metal catalyst. Instead, the driving force for the cycloaddition comes from the ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative.

The high reactivity of strained cyclooctynes is due to the significant distortion of the alkyne's linear geometry, which lowers the activation energy of the cycloaddition with an azide like this compound. This allows the reaction to proceed rapidly at ambient temperatures. SPAAC has become an invaluable tool for bioorthogonal chemistry, enabling the labeling and tracking of molecules in living cells without interfering with native biological processes. While SPAAC is highly effective, it typically results in a mixture of regioisomers, a key difference from the highly regioselective CuAAC.

Inverse-Electron-Demand Diels-Alder Reactions

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a cycloaddition involving an electron-poor diene and an electron-rich dienophile. wikipedia.org This reactivity is opposite to the conventional Diels-Alder reaction, which pairs an electron-rich diene with an electron-poor dienophile. wikipedia.org In the context of IEDDA, the key orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. acs.org

Commonly employed dienes in IEDDA reactions are electron-deficient nitrogen-containing heterocycles such as 1,2,4,5-tetrazines and 1,2,3-triazines. These reactions have proven valuable for the synthesis of complex heterocyclic systems. The reactivity of these azadienes can be finely tuned by substituents. acs.org

Aryl azides, including this compound, are primarily recognized for their role as 1,3-dipoles in [3+2] cycloaddition reactions rather than as 4π diene components in [4+2] Diels-Alder reactions. The electronic structure of the aryl azide functional group does not typically lend itself to participation as a diene in IEDDA reactions. Consequently, there is a lack of specific documented examples of this compound undergoing inverse-electron-demand Diels-Alder reactions in the scientific literature.

[3+2] Cycloaddition with Isocyanides

The reaction between an azide and an isocyanide represents a form of [3+2] cycloaddition, where the azide acts as a 1,3-dipole. This reactivity is a cornerstone of "click chemistry" when reacting with alkynes, but the reaction with isocyanides offers a distinct pathway to nitrogen-rich heterocycles. nih.gov

While specific studies detailing the intermolecular reaction of this compound with isocyanides are not prevalent, the general mechanism involves the nucleophilic attack from the isocyanide carbon to the terminal nitrogen of the azide, or the addition of the azide to the isocyanide functionality. nih.govacs.org Research on molecules containing both azido and isocyanide functionalities (azido-isocyanides) has shown that they can undergo intramolecular cyclization. nih.gov These reactions can be triggered by a catalytic amount of sodium azide, leading to the formation of cyclic cyanamides, which can then evolve into tetrazoles via another [3+2] cycloaddition if an excess of azide anion is present. nih.govresearchgate.net

Based on this precedent, a plausible reaction pathway for this compound with an isocyanide (R-N≡C) could lead to the formation of a tetrazole derivative. The reaction would likely proceed through an intermediate formed by the cycloaddition of the azide to the isocyanide, which then rearranges to the stable heterocyclic product.

Nucleophilic and Electrophilic Reactions of the Azido Functionality

The azido group (-N₃) exhibits ambiphilic character, meaning it can react as both a nucleophile and an electrophile. acs.orgnih.gov Its reactivity is dictated by its unique electronic structure, which can be represented by several resonance forms. This duality allows it to participate in a wide range of chemical transformations. acs.orgresearchgate.net

Nucleophilic Character: The terminal nitrogen atom (Nγ) of the azide group is electron-rich and mildly nucleophilic. nih.gov This allows it to react with various electrophiles. A prime example is the first step of the Staudinger reaction, where a phosphine (B1218219), such as triphenylphosphine (B44618), attacks this terminal nitrogen. wikipedia.orgchemeurope.com The azide ion (N₃⁻) itself is an excellent nucleophile and is commonly used to introduce the azido group via Sₙ2 reactions. masterorganicchemistry.comnih.gov

Electrophilic Character: Conversely, the central nitrogen atom of the azide is electron-deficient and can be considered electrophilic. While less common, strong nucleophiles can attack the azide functionality. More significantly, the azide group's ability to release dinitrogen (N₂) gas, a highly stable molecule, is a driving force for many of its reactions, such as the Curtius rearrangement and reactions involving nitrene intermediates. nih.gov In the presence of strong acids, aryl azides can protonate and lose N₂ to form highly reactive arylnitrenium ions, which are potent electrophiles that can undergo intramolecular cyclization or intermolecular substitution. scielo.br

Reduction Reactions of the Azido Group to Amine Functionality

The reduction of the azido group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion is valued for its efficiency and the stability of the azide group under various other reaction conditions, allowing it to serve as a masked amine. masterorganicchemistry.com For this compound, this reaction yields the corresponding 2,3-dimethylaniline. Several reliable methods are available for this transformation. academie-sciences.frbris.ac.uk

Catalytic Hydrogenation: This is one of the most common and cleanest methods for azide reduction. The reaction involves treating the aryl azide with hydrogen gas (H₂) or a hydrogen source in the presence of a metal catalyst. academie-sciences.frias.ac.in Various catalysts are effective, with palladium on carbon (Pd/C) being a standard choice. bris.ac.uk Other noble metal catalysts, such as rhodium and ruthenium, also show high efficacy and chemoselectivity, allowing for the reduction of the azide in the presence of other sensitive functional groups like benzyl (B1604629) ethers. bris.ac.ukacademie-sciences.frresearchgate.net

Staudinger Reduction: The Staudinger reduction provides a very mild method for converting azides to amines, avoiding the use of metals or hydrogen gas. organic-chemistry.org The reaction occurs in two stages: first, the azide reacts with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane with the loss of N₂ gas. wikipedia.orgwikipedia-on-ipfs.org Second, the resulting iminophosphorane is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). chemeurope.comnih.gov

Below is a table summarizing common methods for the reduction of aryl azides.

| Method | Reagent(s) | General Conditions | Product(s) |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, Room Temp. | 2,3-Dimethylaniline, N₂ |

| Transfer Hydrogenation | NaBH₄, [Ru(p-cymene)Cl₂]₂ | Aqueous media, Room Temp. | 2,3-Dimethylaniline, N₂ |

| Staudinger Reduction | 1. PPh₃2. H₂O | 1. THF or Ether2. Aqueous workup | 2,3-Dimethylaniline, Ph₃P=O |

Reactions Involving the Aromatic Ring and its Methyl Substituents

Electrophilic Aromatic Substitution with Azido-Group Directing Effects

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring determine the position of the incoming electrophile and influence the reaction rate. wikipedia.orgmsu.edu The aromatic ring of this compound has three substituents: one azido group and two methyl groups.

Methyl Groups (-CH₃): Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. They are classified as activating groups, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. aakash.ac.in They are ortho-, para-directors. organicchemistrytutor.com

In this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents are as follows:

The azido group at C1 directs incoming electrophiles to the C6 (ortho) and C4 (para) positions.

The methyl group at C2 directs to the C6 (ortho) and C4 (para) positions.

The methyl group at C3 directs to the C5 (ortho) and C1 (para, blocked) positions.

The combined influence strongly favors substitution at the C4 and C6 positions, which are activated by both the azido group's resonance effect and the activating effects of the methyl groups. The C5 position is activated by the C3-methyl group but is sterically hindered between the C4 and C6 positions and is not electronically favored by the other two groups. Therefore, electrophilic substitution is expected to yield a mixture of 4- and 6-substituted products.

| Position | Effect of -N₃ (at C1) | Effect of -CH₃ (at C2) | Effect of -CH₃ (at C3) | Overall Predicted Reactivity |

| C4 | Para (Directing) | Para (Directing) | Meta | Strongly Favored |

| C5 | Meta | Meta | Ortho (Directing) | Less Favored |

| C6 | Ortho (Directing) | Ortho (Directing) | Meta | Strongly Favored |

Functionalization of Methyl Groups in the Presence of Azide

The methyl groups on the aromatic ring of this compound are susceptible to reactions characteristic of benzylic positions, provided the reaction conditions are compatible with the sensitive azido group. libretexts.orgmsu.edu

Benzylic Bromination: A common and selective method for functionalizing benzylic carbons is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light (hν). masterorganicchemistry.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a benzylic radical intermediate which is stabilized by resonance with the aromatic ring. masterorganicchemistry.com These conditions are generally mild and chemoselective, avoiding reactions with the aromatic ring itself or the azido group. youtube.comyoutube.com Applying this reaction to this compound would be expected to yield a mixture of 1-azido-2-(bromomethyl)-3-methylbenzene and 1-azido-3-(bromomethyl)-2-methylbenzene, as well as the dibrominated product.

Benzylic Oxidation: The oxidation of alkyl side-chains on an aromatic ring to carboxylic acids is another possible functionalization. libretexts.org This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. chemguide.co.uk These harsh conditions, however, may not be compatible with the azido functional group, which can be sensitive to strong oxidants and high temperatures. Careful selection of milder or more selective oxidizing agents would be necessary to achieve the desired transformation without decomposing the azide. For instance, oxidation using milder reagents or catalytic air oxidation might offer a viable pathway. google.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules like 1-azido-2,3-dimethylbenzene, which dictate their stability and reactivity. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of chemical reactions. For aryl azides, DFT calculations are particularly useful in modeling the decomposition pathway, which involves the cleavage of the N-N₂ bond to form a nitrene. nih.gov The presence of substituents on the aromatic ring, such as the two methyl groups in this compound, can influence the activation energy of this process. nih.gov

DFT studies on substituted aryl azides have shown that electron-donating groups, like methyl groups, can affect the bond-cleavage energy required for nitrene formation. nih.gov These calculations help in quantifying the stability of the azide (B81097) and the resulting nitrene intermediate. For instance, DFT can be used to calculate the bond-cleavage energy (Ea) for the Aryl-N-N₂ bond, providing a quantitative measure of the azide's stability. nih.gov The effect of substituents on this energy can be systematically evaluated, as illustrated in the table below, which is based on general findings for substituted phenyl azides.

| Substituent Position | Substituent Effect on Bond-Cleavage Energy (Ea) | Expected Impact on this compound |

| Ortho | Can introduce steric effects and electronic stabilization/destabilization | The two ortho-methyl groups are expected to influence the geometry and electronic structure of the azide group. |

| Para | π-donating groups can decrease the bond-cleavage energy | While not directly applicable, the electronic donating nature of the methyl groups is a key factor. |

These DFT studies are crucial for understanding how the methyl substituents in this compound modulate the azide-nitrene rearrangement.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate descriptions of the electronic states of molecules. For aryl azides, these methods are employed to study both the ground state and the electronically excited states that are relevant in photochemical reactions. rsc.orgacs.org

Molecular orbital (MO) theory provides a qualitative and quantitative framework for understanding chemical reactivity. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this regard. nih.govescholarship.org

In the case of this compound, the nature of its FMOs will govern its reactivity in various reactions, including cycloadditions. nih.govescholarship.org The azide group itself has a significant impact on the electronic structure of the benzene (B151609) ring. nih.gov Computational studies have shown that the azide group can act as an inductively withdrawing group. purdue.eduresearchgate.net The methyl groups, being electron-donating, will raise the energy of the HOMO, which can influence the molecule's reactivity as a nucleophile.

A qualitative MO diagram for an aryl azide shows that the HOMO and LUMO are typically π-orbitals of the aromatic system, with contributions from the azide group. The energies and compositions of these orbitals can be calculated using various quantum chemical methods. This analysis is crucial for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

| Molecular Orbital | General Characteristics for Aryl Azides | Expected Influence of 2,3-Dimethyl Substitution |

| HOMO | Typically a π-orbital on the aromatic ring. | The electron-donating methyl groups will raise the energy of the HOMO, increasing its nucleophilicity. |

| LUMO | Typically a π*-orbital on the aromatic ring. | The methyl groups will have a smaller effect on the LUMO energy compared to the HOMO. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.orgpurdue.edu For this compound, this involves mapping the pathways for its thermal and photochemical decomposition.

The conversion of an azide to a nitrene proceeds through a transition state (TS), which is a high-energy species along the reaction coordinate. rsc.org Characterizing the geometry and energy of this TS is crucial for understanding the reaction kinetics. wikipedia.org Computational methods can be used to locate and characterize these transition states for both thermal (ground state) and photochemical (excited state) reactions.

For the thermal decomposition of this compound, the TS would involve an elongated C-N bond and a partially formed N₂ molecule. DFT calculations can provide the activation energy for this process, which is the energy difference between the reactant and the TS. rsc.org

In the photochemical process, the reaction proceeds on an excited-state potential energy surface. acs.org Computational modeling can identify the key intermediates and transition states on this surface, explaining the high efficiency of photochemical nitrene formation. su.se

A potential energy surface (PES) provides a comprehensive picture of a chemical reaction, showing the energy of the system as a function of the positions of its atoms. researchgate.net By mapping the PES for the decomposition of this compound, chemists can identify the most likely reaction pathways, including the formation of intermediates and products. researchgate.netrsc.org

The PES for the thermal decomposition of an aryl azide typically shows a single barrier corresponding to the extrusion of N₂. rsc.org The PES for the photochemical reaction is more complex, involving multiple electronic states and possible intersystem crossings between singlet and triplet surfaces. acs.orgresearchgate.net Computational studies can trace the reaction path from the initial excited state of the azide to the formation of the singlet nitrene, and its subsequent reactions or relaxation to the triplet ground state nitrene. researchgate.net These maps are essential for a complete understanding of the intricate reactivity of this compound.

Solvation Models in Computational Studies

The surrounding solvent can significantly influence the behavior and reactivity of a solute molecule. Computational solvation models are essential for accurately simulating chemical processes in solution. These models are broadly categorized as explicit, implicit, or hybrid.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. While this provides a detailed, spatially resolved description of the solvent, it is computationally expensive.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and provides a good description of the average solvent behavior. Commonly used implicit models include:

Polarizable Continuum Model (PCM): This model places the solute in a cavity within the solvent continuum and calculates the electrostatic interactions.

Solvation Model based on Density (SMD): An improvement on earlier models, the SMD model is parameterized to accurately reproduce solvation energies for a wide range of solvents.

COSMO (Conductor-like Screening Model): This model uses a scaled-conductor boundary condition, which offers a robust and fast approximation of dielectric screening.

Hybrid Models: These models combine aspects of both explicit and implicit solvation. A common approach is microsolvation, where a few solvent molecules are treated explicitly in the first solvation shell, while the bulk solvent is represented by a continuum model. This can improve accuracy, for example, in predicting pKa values where specific hydrogen bonds are crucial.

In studies of azidoaromatic compounds, implicit models are frequently used to understand the effect of the solvent on reaction rates and spectroscopic properties. For instance, the polarisable conductor calculation model (CPCM) has been used in Density Functional Theory (DFT) studies to investigate 1,3-dipolar cycloaddition reactions of substituted phenyl azides in solvents like chloroform, acetonitrile (B52724), and toluene. DFT calculations combined with various basis sets and implicit solvent models have also been employed to explore the influence of solvents on the vibrational spectra of aryl azides, such as 4-azidotoluene.

Below is a table summarizing common solvation models used in computational chemistry.

| Model Type | Specific Model | Description | Primary Advantage |

|---|---|---|---|

| Implicit (Continuum) | Polarizable Continuum Model (PCM) | Solute is placed in a cavity within a continuous dielectric medium. | Computationally efficient for large systems. |

| Implicit (Continuum) | Solvation Model based on Density (SMD) | A universal continuum model based on the solute's electron density. | High accuracy for free energies of solvation across many solvents. |

| Implicit (Continuum) | COSMO | Represents the solvent as a conductor-like medium, simplifying calculations. | Robust and avoids certain errors found in other continuum models. |

| Explicit | TIP3P, SPC/E | Individual solvent molecules (e.g., water) are explicitly included in the simulation. | Provides a detailed, atomistic description of solute-solvent interactions. |

Molecular Dynamics Simulations of Azidoaromatic Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior of systems at an atomic level. This technique is invaluable for understanding how molecules like this compound behave and interact with their environment.

A critical component for accurate MD simulations is the force field, which is a set of parameters that defines the potential energy of the system. For novel or less common functional groups, such as the aromatic azide group, these parameters may not be available in standard force fields like the General Amber Force Field (GAFF). Therefore, a crucial first step is the development and validation of these parameters. This is often achieved using high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to derive charges, bond lengths, angles, and dihedral parameters for the group of interest. These new parameters are then validated by comparing the results of geometry optimization and MD simulations with quantum mechanical data or experimental results.

Once parameterized, MD simulations can be applied to various azidoaromatic systems. For example, they can be used to study:

The conformational dynamics of molecules containing the azido-aromatic moiety.

The interaction of azidoaromatic probes with biological macromolecules, such as proteins, to map binding modes.

The solvation structure and dynamics of the azido (B1232118) group in different solvents.

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry, particularly DFT, is a powerful tool for establishing relationships between the molecular structure of a compound and its chemical reactivity. For aryl azides, computational methods can predict how substituents on the aromatic ring influence their properties and reactions.

One key area of investigation is the thermal decomposition of aryl azides, which proceeds through the formation of a highly reactive nitrene intermediate. The energy required for the cleavage of the N-N bond is a critical factor determining the activation temperature. DFT calculations can accurately predict these bond-cleavage energies. Studies have shown a strong correlation between the computationally calculated azide bond-cleavage energy and the experimentally determined activation temperature. For a specific set of substituted aryl azides, a linear relationship was observed where an increase of 1 kcal/mol in the calculated bond-cleavage energy corresponded to a 10 K increase in the decomposition temperature.

These calculations can elucidate the electronic effects of substituents. For this compound, the two methyl groups are electron-donating. This electronic donation to the aromatic ring can influence the stability of the azide group and the transition state for its decomposition, thereby affecting its reactivity compared to unsubstituted phenyl azide.

Computational data can also be used to develop Quantitative Structure-Activity Relationships (QSAR). By calculating various molecular descriptors (e.g., electronic properties like HOMO-LUMO energies, steric parameters, and hydrophobicity), models can be built to predict the reactivity or biological activity of a series of related compounds. For example, the Hammett linear free-energy relationship, which relates reaction rates to substituent constants (σ), has been successfully applied to the 1,3-dipolar cycloaddition reactions of substituted phenyl azides using data derived from DFT calculations.

The table below shows examples of how computational data can be linked to reactivity for aryl azides.

| Computational Data | Reactivity Parameter | Relationship |

| Calculated Bond-Cleavage Energy (DFT) | Thermal Activation Temperature | Higher bond-cleavage energy correlates with a higher temperature required for nitrene formation. |

| HOMO-LUMO Energy Gap | Chemical Reactivity | A smaller energy gap generally indicates higher reactivity in reactions like cycloadditions. |

| Calculated Reaction Barriers (DFT) | Reaction Rate Constant | Lower activation energy barriers calculated for a reaction pathway correspond to faster reaction rates. |

| Substituent Constant (σ) | Rate of 1,3-Dipolar Cycloaddition | A linear correlation can be established between the electronic nature of the substituent and the reaction rate. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. preprints.org For "1-Azido-2,3-dimethylbenzene," advanced NMR methods offer unambiguous confirmation of its constitution and spatial characteristics.

While 1D NMR spectra provide initial data on the chemical environments of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule. researchgate.netwikipedia.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. youtube.com

HSQC: This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For "this compound," an HSQC spectrum would show cross-peaks connecting the signals of the three aromatic protons to their corresponding aromatic carbons and the signals of the six methyl protons to the two distinct methyl carbons.

HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the C2, C3, and C1 carbons of the benzene (B151609) ring, confirming the 1,2,3-substitution pattern. Correlations from the aromatic proton at C6 to C1 and C5 would further solidify the structural assignment.

NOESY: This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. A NOESY spectrum would reveal through-space correlations between the protons of the C2-methyl group and the aromatic proton at C6, as well as between the protons of the two adjacent methyl groups (C2-CH₃ and C3-CH₃). This data is vital for confirming the relative spatial arrangement of the substituents.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| HSQC | ¹H – ¹³C (¹JCH) | Aromatic Protons ↔ Aromatic Carbons Methyl Protons ↔ Methyl Carbons | Direct C-H attachments |

| HMBC | ¹H – ¹³C (²JCH, ³JCH) | C2-CH₃ Protons ↔ C1, C2, C3 C3-CH₃ Protons ↔ C2, C3, C4 H6 Proton ↔ C1, C4, C5 | Molecular connectivity and substitution pattern |

| NOESY | ¹H – ¹H (Through-space) | C2-CH₃ Protons ↔ H6 Proton C2-CH₃ Protons ↔ C3-CH₃ Protons | Spatial proximity and conformation of substituents |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for analyzing the structure and dynamics of molecules in their crystalline or amorphous solid phases. preprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing, polymorphism, and local electronic environments in the solid state. mdpi.com

For "this compound," ssNMR techniques, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide valuable information. Different crystalline forms (polymorphs) of the compound would exhibit distinct ¹³C chemical shifts due to variations in their crystal lattice environments. This allows ssNMR to identify and characterize different solid forms, which can have significant impacts on the material's physical properties. Furthermore, ssNMR can probe the intermolecular interactions between the azido (B1232118) group and neighboring molecules in the crystal structure. nih.gov

Table 2: Comparison of Solution vs. Solid-State NMR for this compound

| Parameter | Solution NMR | Solid-State NMR (ssNMR) |

|---|---|---|

| Sample Phase | Liquid (dissolved in solvent) | Solid (crystalline or amorphous) |

| Key Information | Average molecular structure, connectivity | Polymorphism, crystal packing, intermolecular interactions |

| Spectral Linewidths | Sharp | Broad (narrowed by techniques like MAS) |

| Primary Application | Primary structure elucidation | Characterization of solid forms, analysis of insoluble materials |

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. copernicus.orgnih.gov For "this compound," DNMR could be employed to investigate the rotational dynamics of the azido and methyl substituents.

At room temperature, the rotation around the C1-N₃ bond and the C-CH₃ bonds is typically fast, resulting in sharp, time-averaged NMR signals. However, by lowering the temperature, it may be possible to slow these rotations to a rate that is comparable to the NMR timescale. This would lead to observable changes in the NMR spectrum, such as line broadening, followed by the decoalescence of signals into separate peaks for each distinct conformer at the slow-exchange limit. researchgate.net Analyzing these spectral changes as a function of temperature allows for the calculation of the activation energy barriers for these rotational processes, providing fundamental insights into the molecule's conformational flexibility.

Table 3: Parameters from a Hypothetical Dynamic NMR Study of this compound

| Dynamic Process | NMR Observation | Derived Thermodynamic Parameter |

|---|---|---|

| Rotation around the C1-N₃ bond | Temperature-dependent line shape changes of aromatic proton/carbon signals | Free Energy of Activation (ΔG‡) for rotation |

| Rotation of methyl groups | Potential line broadening at very low temperatures | Rotational energy barrier |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is essential for identifying the functional groups present in a molecule. preprints.orgnih.gov These methods probe the vibrational energy levels of molecules, providing a characteristic "fingerprint" spectrum.

The IR and Raman spectra of "this compound" are dominated by vibrations characteristic of the azido group (-N₃) and the substituted aromatic ring.

Azido Group Vibrations: The most prominent feature in the IR spectrum is the intense, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the N≡N triple bond in the azido group. This band typically appears in the 2160–2120 cm⁻¹ region. chemrxiv.org The corresponding symmetric stretching vibration (νs) is usually weaker in the IR spectrum and appears around 1300–1200 cm⁻¹.

Aromatic Moiety Vibrations: The spectra also display characteristic bands for the dimethylbenzene portion. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring appearing in the 1600–1450 cm⁻¹ region, and various C-H in-plane and out-of-plane bending modes at lower frequencies. The specific pattern of these bands can help confirm the 1,2,3-trisubstituted nature of the aromatic ring. Vibrations associated with the methyl groups, such as symmetric and asymmetric C-H stretching and bending, are also readily identifiable.

Table 4: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| Asymmetric Stretch (νas) | Azido (-N₃) | 2160 - 2120 | Very Strong, Sharp |

| Symmetric Stretch (νs) | Azido (-N₃) | 1300 - 1200 | Medium to Weak |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-H Stretch (asymm. & symm.) | Methyl (-CH₃) | 2975 - 2850 | Medium to Strong |

In-situ IR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions without the need for sample extraction. mt.comnih.gov By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked continuously. youtube.comspectroscopyonline.com

For reactions involving "this compound," this technique is particularly effective due to the strong and distinct absorbance of the azido group around 2120 cm⁻¹. For example, during the synthesis of the compound (e.g., from a corresponding amine), the emergence and growth of this peak can be monitored to track the reaction's progress and determine its endpoint. researchgate.net Conversely, in subsequent reactions where the azido group is consumed (such as in cycloadditions or reductions), the disappearance of this characteristic peak provides a direct measure of reactant consumption and reaction kinetics. nih.gov This real-time data is invaluable for optimizing reaction conditions, ensuring safety, and improving process efficiency.

Table 5: Application of In-situ IR for Monitoring a Reaction of this compound

| Reaction Type | Monitored Species | Key IR Band (cm⁻¹) | Observed Trend | Information Obtained |

|---|---|---|---|---|

| Synthesis (Formation) | This compound | ~2120 cm⁻¹ (Azide νas) | Signal increases over time | Reaction rate, initiation, completion |

| Cycloaddition (Consumption) | This compound | ~2120 cm⁻¹ (Azide νas) | Signal decreases over time | Reaction kinetics, endpoint detection |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₈H₉N₃, the nominal mass is 147.18 g/mol pharmaffiliates.com. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions by measuring the mass-to-charge ratio (m/z) to several decimal places.

The precise theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). This high level of accuracy is crucial for confirming the identity of the compound in complex mixtures or when verifying the outcome of a chemical synthesis.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Atomic Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| Calculated Monoisotopic Mass (C₈H₉N₃) | 147.08000 |

This table presents the calculated exact mass based on the compound's molecular formula.

Upon ionization, the primary fragmentation event for an aryl azide (B81097) is the loss of a neutral nitrogen molecule (N₂), which has a mass of approximately 28 Da. This elimination results in the formation of a highly reactive nitrene intermediate ion. This initial fragmentation is a characteristic feature of aryl azides researchgate.net.

The resulting [M-28]⁺ ion, corresponding to the dimethylphenylnitrene cation radical, would likely undergo further fragmentation. Common subsequent fragmentation pathways for aromatic compounds include the loss of small molecules like hydrogen cyanide (HCN) or rearrangements of the aromatic ring system researchgate.netchemguide.co.uk. The analysis of these fragmentation patterns provides definitive structural information, helping to confirm the connectivity of the atoms within the this compound molecule.

Table 2: Predicted Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Predicted Fragment Identity |

|---|---|---|---|

| 147 | N₂ | 119 | [C₈H₉N]⁺ |

| 119 | HCN | 92 | [C₇H₈]⁺ |

This table outlines the expected major fragmentation steps for this compound based on established fragmentation patterns of related aryl azides.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unparalleled detail about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Although a specific single-crystal X-ray diffraction study for this compound has not been reported, this technique would yield precise measurements of its molecular geometry. The analysis would determine the bond lengths within the benzene ring, the C-N bond connecting the azide group to the ring, and the N-N bond lengths within the azide moiety. Furthermore, it would provide accurate bond angles, revealing the planarity of the benzene ring and the geometry of the azide group relative to the ring mdpi.comnih.govresearchgate.net. This data is critical for understanding steric interactions between the adjacent methyl and azide groups, which can influence the molecule's conformation.

The study of crystal packing reveals how individual molecules of this compound would arrange themselves in a crystalline solid. This arrangement is governed by various intermolecular interactions. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions within a crystal lattice nih.goviucr.orgnih.gov.

H···H contacts: Typically a major contributor, arising from the interactions between hydrogen atoms on the methyl groups and the aromatic ring nih.gov.

C···H contacts: Interactions between the carbon atoms of the benzene ring and hydrogen atoms of neighboring molecules.

N···H contacts: Interactions involving the nitrogen atoms of the azide group and hydrogen atoms from adjacent molecules, which can be significant for azido compounds nih.goviucr.org.

These interactions dictate the final crystal structure and influence physical properties such as melting point and solubility.

Table 3: Likely Intermolecular Contacts for this compound

| Contact Type | Description |

|---|---|

| H···H | Interactions between hydrogen atoms. |

| C···H / H···C | Interactions between carbon and hydrogen atoms. |

| N···H / H···N | Interactions involving nitrogen atoms of the azide group. |

| C···C | π-π stacking interactions between aromatic rings. |

This table lists the types of intermolecular interactions that would be expected to stabilize the crystal structure of this compound, as would be revealed by Hirshfeld surface analysis.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the key electronic transitions are typically π → π* and n → π* nih.govnist.gov.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic systems, these transitions are often intense and occur in the UV region. The dimethyl-substituted benzene ring in the molecule is the primary chromophore responsible for these absorptions.